molecular formula C15H13ClF3NO B13854604 (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

(R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13854604
M. Wt: 315.72 g/mol
InChI Key: DCWCOBPGBZNXDS-GJBLVYBDSA-N
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Description

(R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a chloro, cyclopropylvinyl, and trifluoromethyl group attached to a dihydroquinolinone core. The compound’s distinct chemical structure imparts specific properties that make it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the chloro, cyclopropylvinyl, and trifluoromethyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the quinolinone core through cyclization of appropriate precursors.

    Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.

    Vinylation: Addition of the cyclopropylvinyl group through palladium-catalyzed coupling reactions.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinolinone core to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the chloro group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the trifluoromethyl group often enhances the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the (R,E) configuration.

    4-(2-Cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the chloro group.

    6-Chloro-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the cyclopropylvinyl group.

Uniqueness

The uniqueness of (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one lies in its specific configuration and the presence of all three functional groups (chloro, cyclopropylvinyl, and trifluoromethyl). This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13ClF3NO

Molecular Weight

315.72 g/mol

IUPAC Name

(4R)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C15H13ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-7,9H,1-2,8H2,(H,20,21)/b6-5+/t14-/m0/s1

InChI Key

DCWCOBPGBZNXDS-GJBLVYBDSA-N

Isomeric SMILES

C1CC1/C=C/[C@@]2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1CC1C=CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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